H-Tyr-tyr-tyr-ome
CAS No.: 53566-70-4
Cat. No.: VC2978553
Molecular Formula: C28H31N3O7
Molecular Weight: 521.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53566-70-4 |
---|---|
Molecular Formula | C28H31N3O7 |
Molecular Weight | 521.6 g/mol |
IUPAC Name | methyl 2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C28H31N3O7/c1-38-28(37)25(16-19-6-12-22(34)13-7-19)31-27(36)24(15-18-4-10-21(33)11-5-18)30-26(35)23(29)14-17-2-8-20(32)9-3-17/h2-13,23-25,32-34H,14-16,29H2,1H3,(H,30,35)(H,31,36) |
Standard InChI Key | UXCUYXDJYCOPDL-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES | COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Canonical SMILES | COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Introduction
Chemical Properties and Structure
H-Tyr-Tyr-Tyr-OMe is a peptide derivative with specific chemical and physical properties that make it valuable for research applications.
Basic Information
The compound H-Tyr-Tyr-Tyr-OMe has the following chemical identifiers and properties:
Property | Value |
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CAS Number | 53566-70-4 |
Chemical Formula | C₂₈H₃₁N₃O₇ |
Molecular Weight | 521.57 g/mol |
Appearance | White to off-white crystalline powder |
Solubility | Soluble in DMSO |
Storage | Store at -20°C |
The compound consists of three tyrosine amino acid residues (Tyr-Tyr-Tyr) with an N-terminal free amine (H-) and a C-terminal methyl ester group (-OMe) . This structure provides multiple reactive sites, including the phenolic hydroxyl groups of the tyrosine residues, which are particularly important for its chemical properties and potential applications.
Structural Features
The related compound H-Tyr-Tyr-Tyr-OH (CAS: 7390-78-5) differs in having a free carboxylic acid terminal instead of a methyl ester, as documented in the PubChem database with the identifier 14717800 . This structural variation significantly affects its physicochemical properties and potential applications.
Synthesis and Preparation Methods
General Synthesis Approach
The synthesis of peptides containing tyrosine residues, including H-Tyr-Tyr-Tyr-OMe, typically involves sequential coupling of protected amino acids. The preparation generally follows established peptide synthesis protocols, which can be performed using either solution-phase or solid-phase techniques.
Solution-Phase Peptide Synthesis
For solution-phase synthesis of tyrosine-containing peptides, researchers often employ protecting group strategies. Based on available literature, a typical approach involves:
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Protection of reactive groups on tyrosine residues (commonly using Boc or Z protecting groups for the amino terminus)
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Sequential coupling reactions using appropriate coupling agents
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Selective deprotection steps
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Final deprotection to yield the target peptide
Similar peptides like H-Tyr-Tyr-OMe are often synthesized through coupling of respective Boc-amino acids with amino acid methyl ester hydrochlorides using coupling agents such as diisopropyl carbodiimide (DIPC) and bases like N-methyl morpholine (NMM) .
Stock Solution Preparation
For research applications, proper preparation of stock solutions is critical. The following table provides guidance for preparing stock solutions of H-Tyr-Tyr-Tyr-OMe at various concentrations :
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 1.9173 mL | 9.5864 mL | 19.1729 mL |
5 mM | 0.3835 mL | 1.9173 mL | 3.8346 mL |
10 mM | 0.1917 mL | 0.9586 mL | 1.9173 mL |
Guidelines for solution preparation include:
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Select appropriate solvents based on the solubility properties
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Store separate packages to avoid repeated freezing and thawing
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When stored at -80°C, use within 6 months
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When stored at -20°C, use within 1 month
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To increase solubility, heat to 37°C and oscillate in an ultrasonic bath
Applications in Research
Peptide Chemistry Applications
H-Tyr-Tyr-Tyr-OMe serves as an important model compound in peptide chemistry research. The compound is particularly valuable for studying:
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Peptide bond formation and stability
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Effects of methyl esterification on peptide properties
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Structure-activity relationships in tyrosine-containing peptides
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Phenolic hydroxyl group reactivity in peptide contexts
Pharmaceutical Research
In pharmaceutical development, tyrosine-containing peptides have been investigated for various applications. While specific research on H-Tyr-Tyr-Tyr-OMe is limited in the provided search results, related tyrosine derivatives have shown potential in:
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Development of peptide-based pharmaceuticals
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Studies of receptor binding and signaling
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Exploration of structure-activity relationships
Site-Selective Functionalization
Recent research has explored site-selective functionalization of peptides containing tyrosine residues. For instance, copper-catalyzed, site-selective O-arylation has been investigated for peptides with tyrosine residues, which could potentially be applied to compounds like H-Tyr-Tyr-Tyr-OMe .
The proximity and arrangement of tyrosine residues in peptides can affect site-selectivity in chemical modifications. Research has shown that greater distance between tyrosine residues leads to higher selectivity in functionalization reactions , which is relevant for understanding the reactivity of H-Tyr-Tyr-Tyr-OMe with its three adjacent tyrosine residues.
Related Compounds and Derivatives
Tyrosine Methyl Ester Derivatives
Several related compounds provide context for understanding H-Tyr-Tyr-Tyr-OMe:
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H-Tyr-OMe (CAS: 1080-06-4): The monomeric tyrosine methyl ester, used as a building block in peptide synthesis .
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H-Tyr-OMe.HCl (CAS: 3417-91-2): The hydrochloride salt of tyrosine methyl ester, which offers improved stability and solubility properties .
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H-Tyr(Bzl)-OMe.HCl (CAS: 34805-17-9): A protected derivative with a benzyl group on the phenolic hydroxyl, used when selective protection is required .
Integration in Larger Peptides
H-Tyr-Tyr-Tyr-OMe can serve as a building block for creating larger peptide structures. For example, research has documented the synthesis of a tetrapeptide Boc-Gly-Tyr-Tyr-Tyr-OMe through coupling reactions, demonstrating how this tripeptide structure can be incorporated into more complex molecules .
Quantity | Approximate Price (EUR) |
---|---|
100 mg | 330.00 |
250 mg | 403.00 |
500 mg | 621.00 |
1 g | 1,019.00 |
2 g | 1,686.00 |
These figures are representative of market pricing as of early 2025 from select suppliers . Actual pricing may vary based on supplier, purity specifications, and market conditions.
Quality Specifications
Commercial samples of H-Tyr-Tyr-Tyr-OMe typically adhere to the following quality specifications:
Parameter | Specification |
---|---|
Purity | ≥95% (typically determined by HPLC) |
Form | Crystalline powder |
Solubility | Soluble in DMSO, limited solubility in aqueous solutions |
Sample solutions are often provided at 25 μL, 10 mM concentration for evaluation purposes by suppliers .
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